



HPLC method for ropivacaine mesylate quantification in plasma

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Compound of Interest		
Compound Name:	Ropivacaine mesylate	
Cat. No.:	B158865	Get Quote

An HPLC-based bioanalytical method has been developed for the quantification of **ropivacaine mesylate** in plasma, catering to the needs of researchers, scientists, and drug development professionals. This application note provides a comprehensive protocol for the determination of ropivacaine concentrations, crucial for pharmacokinetic and toxicokinetic studies. The method is sensitive, specific, and robust for the analysis of plasma samples.

Application Notes

Introduction

Ropivacaine is a long-acting amide local anesthetic agent widely used for surgical anesthesia and postoperative pain management.[1] Accurate measurement of its concentration in plasma is essential for understanding its pharmacokinetics, ensuring therapeutic efficacy, and avoiding potential toxicity. This document outlines a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of ropivacaine in plasma.

Principle

The method involves the extraction of ropivacaine and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a C18 column and subsequent detection by a UV detector. The concentration of ropivacaine is determined by comparing its peak area ratio to that of the internal standard against a calibration curve prepared with known concentrations of the analyte.



Internal Standard Selection

Several compounds have been successfully used as internal standards for ropivacaine analysis, including bupivacaine[1][2][3], lidocaine[4][5], pentycaine[6], and deuterated ropivacaine (ropivacaine-d7) for LC-MS/MS methods.[7][8][9][10][11][12] Bupivacaine is a suitable choice for HPLC-UV methods due to its structural similarity to ropivacaine and comparable chromatographic behavior.

Experimental Protocols

Materials and Reagents

- Ropivacaine mesylate reference standard
- Bupivacaine hydrochloride (Internal Standard)
- HPLC grade acetonitrile and methanol
- · Potassium phosphate monobasic
- Orthophosphoric acid
- · Ethyl acetate
- Human plasma (drug-free)
- Purified water

Instrumentation

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μm)
- Centrifuge
- Vortex mixer
- Evaporator



Sample Preparation (Liquid-Liquid Extraction)

- Pipette 500 μL of plasma sample into a centrifuge tube.
- Add 50 μL of the internal standard working solution (bupivacaine, 10 μg/mL).
- Vortex for 30 seconds.
- Add 100 μL of 1 M sodium hydroxide to alkalinize the sample.
- Add 3 mL of ethyl acetate.[2]
- Vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Inject 20 μL into the HPLC system.

Chromatographic Conditions

- Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M phosphate buffer (pH 4.0) in a ratio of 10:30:60 (v/v/v).[2]
- Flow Rate: 0.8 mL/min.[2]
- Column Temperature: Ambient.
- Detection Wavelength: 210 nm.[1][4]
- Injection Volume: 20 μL.

Preparation of Solutions



- Standard Stock Solution (Ropivacaine): Accurately weigh and dissolve ropivacaine mesylate in methanol to obtain a concentration of 1 mg/mL.
- Internal Standard Stock Solution (Bupivacaine): Accurately weigh and dissolve bupivacaine hydrochloride in methanol to obtain a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the ropivacaine stock solution in drug-free plasma to create calibration standards with concentrations ranging from 25 to 1000 ng/mL.[2]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 75, 400, and 800 ng/mL) in the same manner as the calibration standards.

Data Presentation

Table 1: Chromatographic and Method Performance Parameters

Parameter	Value	Reference	
Chromatographic Parameters			
Retention Time of Ropivacaine	~5.0 min	[7]	
Retention Time of Bupivacaine (IS)	~6.5 min	[6]	
Method Validation Parameters			
Linearity Range	25 - 1000 ng/mL	[2][3]	
Correlation Coefficient (r²)	> 0.999	[2]	
Lower Limit of Quantification (LLOQ)	25 ng/mL	[2][3]	
Recovery	> 87%	[2]	
Intra-day Precision (CV%)	< 15%	[2]	
Inter-day Precision (CV%)	< 15%	[2]	



Mandatory Visualization



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Caption: Workflow for ropivacaine quantification in plasma by HPLC.

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